3-Amino-4-ethyloctanoic acid

Descripción general

Descripción

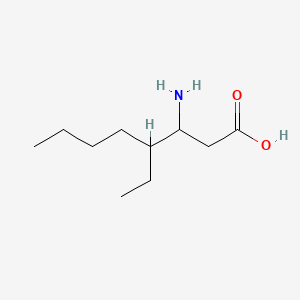

3-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It features a long carbon chain with an amino group (-NH2) attached to the third carbon and an ethyl group (-C2H5) attached to the fourth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-ethyloctanoic acid can be achieved through several methods:

Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.

Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group (-NO2) or other oxidized forms.

Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the carboxylic acid group (-COOH) to an alcohol (-OH).

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Nitro derivatives, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

Neurotransmitter Modulation

3-Amino-4-ethyloctanoic acid is recognized for its role as a modulator of neurotransmitter systems. Research indicates that it can influence the activity of neurotransmitter receptors, particularly in the context of excitatory pathways. For instance, studies have shown that derivatives of 3-amino acids can affect AMPA receptor-mediated currents, which are crucial for synaptic transmission and plasticity in the brain .

Precursor in Biochemical Synthesis

This compound serves as a precursor for synthesizing various biologically active molecules. Its structural features allow it to participate in reactions that yield compounds with therapeutic potential, such as those targeting metabolic pathways involved in cancer progression. For example, derivatives of 3-amino acids have been explored for their ability to inhibit specific enzymes involved in tumor metabolism, presenting a potential avenue for cancer treatment .

Pharmaceutical Applications

Drug Development

this compound has been investigated for its potential use in drug formulations. Its ability to modulate enzyme activity makes it a candidate for developing inhibitors that can target specific metabolic pathways associated with diseases like hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) . The compound's interactions with metabolic enzymes suggest that it could be harnessed to create more effective therapeutic agents.

Therapeutic Targets

Research has highlighted the compound's role in modulating the activity of human OAT (hOAT), which is implicated in various cancers. Inhibiting hOAT has shown promise in reducing tumor growth and enhancing the efficacy of existing treatments . This positions this compound as a valuable component in developing targeted cancer therapies.

Material Science Applications

Bioplastics Production

Recent advancements have identified this compound as a precursor for bioplastics. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of bioplastics, making them suitable for various applications ranging from packaging to biomedical devices . The ability to produce environmentally friendly materials aligns with global sustainability efforts.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism and signaling pathways.

Pathways Involved: It may participate in pathways related to protein synthesis, neurotransmitter production, and cellular signaling.

Comparación Con Compuestos Similares

4-Ethyloctanoic Acid: Similar in structure but lacks the amino group, making it less reactive in certain biochemical pathways.

3-Aminooctanoic Acid: Similar but without the ethyl group, affecting its hydrophobicity and interaction with biological molecules.

Actividad Biológica

3-Amino-4-ethyloctanoic acid (AECA) is a compound of interest in biological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is a derivative of octanoic acid, featuring an amino group that enhances its biological interactions. Its chemical properties include:

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : 171.25 g/mol

- LogP : 2.705 (indicating moderate lipophilicity) .

AECA exhibits various biological activities through multiple mechanisms:

- Neuroprotective Effects :

- Antimicrobial Activity :

- Metabolic Regulation :

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of AECA:

Case Study 1: Neuroprotection in Epilepsy Models

A study investigated the effects of AECA on seizure control in animal models induced by perforant pathway stimulation. Results indicated that AECA administration significantly reduced seizure duration and frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy management .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that AECA exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

Future Directions

Research on this compound is still in early stages, and further studies are necessary to fully elucidate its mechanisms and therapeutic potential. Future investigations should focus on:

- Clinical Trials : To assess safety and efficacy in humans.

- Mechanistic Studies : To explore the pathways through which AECA exerts its effects.

- Formulation Development : For potential use as a dietary supplement or pharmaceutical agent.

Propiedades

IUPAC Name |

3-amino-4-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESNRLIARDEOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697344 | |

| Record name | 3-Amino-4-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103905-71-1 | |

| Record name | 3-Amino-4-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.